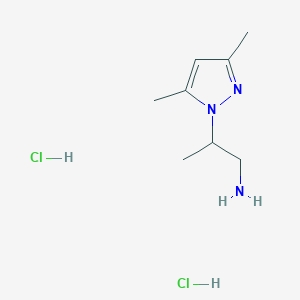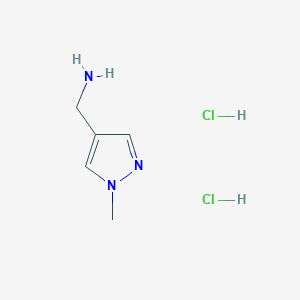![molecular formula C8H4F3IN2 B1390090 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-57-1](/img/structure/B1390090.png)
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3F3IN. It is a white solid with a molecular weight of 273 . This compound is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is represented by the linear formula: C6H3F3IN .Chemical Reactions Analysis
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N -3-pyridinyl-substituted heterocyclic compounds .Physical And Chemical Properties Analysis
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a white solid . It has a molecular weight of 273 .Applications De Recherche Scientifique
Halogen Exchange and Electrophilic Substitutions
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in halogen exchange and electrophilic substitutions. Mongin et al. (1998) demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be used as a starting material for further reactions involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis and Structural Characterization
Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of a n–σ* complex with significant structural characteristics. This study emphasizes the potential of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in forming structurally unique compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Functionalization for Agrochemicals and Functional Materials
Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop new compounds for agrochemical and functional material applications. This includes introducing amino groups and creating multidentate agents, highlighting the versatility of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in synthesizing functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Development of Novel Heterocyclic Compounds
Ryzhkova et al. (2023) described the synthesis of 5H-Chromeno[2,3-b]pyridines, which possess industrial, biological, and medicinal properties, using 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a key intermediate. This underscores its role in creating biologically active heterocyclic compounds (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Metal-Free Formation of Iodo-Pyrrolo[3',2':4,5]imidazo-Pyridines
Tber et al. (2015) demonstrated the metal-free formation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, showing the utility of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in diverse scaffold formation. This has implications for pharmaceutical research and synthesis (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVALWCFIYTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673939 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1142192-57-1 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)







![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)